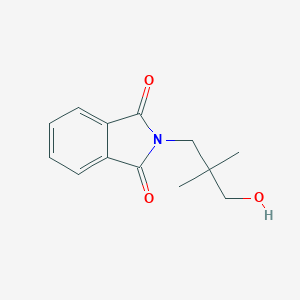

2-(3-Hidroxi-2,2-dimetilpropil)isoindolina-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention due to its diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Aplicaciones Científicas De Investigación

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline-1,3-dione compounds have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain .

Result of Action

One study suggests that isoindoline-1,3-dione compounds can induce cell death in a dose- and time-dependent manner .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using silica-supported catalysts to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry principles. For instance, solventless conditions and simple heating techniques have been developed to synthesize isoindoline-1,3-dione derivatives. These methods aim to minimize environmental impact while maintaining high efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products

Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

- N-alkyl-3,5-dihydroxyphthalimide

- N-alkyl/aryloalkyl-3,5-dimethoxyphthalimide

- 3,4-pyridinedicarboximide

Uniqueness

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as dopamine receptors and β-amyloid proteins, highlights its potential therapeutic applications .

Actividad Biológica

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione, also known by its CAS number 883-44-3, is a compound belonging to the isoindoline-1,3-dione family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione is C₁₁H₁₁NO₃ with a molecular weight of 205.21 g/mol. The compound exhibits high solubility in water and possesses several pharmacokinetic properties that are relevant for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Solubility | Very soluble (2.35 mg/ml) |

| Log P (octanol-water) | 1.18 |

| Bioavailability Score | 0.55 |

Neuroprotective Effects

Research indicates that derivatives of isoindoline-1,3-dione exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, studies have shown that certain derivatives can achieve IC₅₀ values as low as 0.9 μM for AChE inhibition . The mechanism involves binding to the active site of these enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

Anti-inflammatory Properties

Isoindoline derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages and reduce the expression of cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory conditions.

Antibacterial Activity

The antibacterial properties of isoindoline derivatives have been documented, with studies reporting activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways . Specific derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Studies

- Alzheimer's Disease Model : A study evaluated the neuroprotective effects of a series of isoindoline derivatives in a transgenic mouse model of Alzheimer's disease. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation .

- Inflammatory Bowel Disease : Another study investigated the anti-inflammatory effects of isoindoline derivatives in a rat model of colitis. The treated group showed significant reductions in inflammatory markers compared to controls .

The biological activities of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione can be attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : The compound's structure allows it to effectively inhibit AChE and BuChE.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation.

- Membrane Disruption : Its lipophilic nature aids in penetrating bacterial membranes.

Propiedades

IUPAC Name |

2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBKYGFUCFYSMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649365 |

Source

|

| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-24-2 |

Source

|

| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.